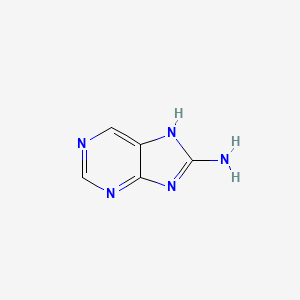

7H-purin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7H-purin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZRFGGARFKJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479324 | |

| Record name | 7H-purin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20296-09-7 | |

| Record name | 7H-purin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7H-Purin-8-Amine: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 7H-purin-8-amine, also known as 8-aminopurine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on its fundamental chemical properties, structure, reactivity, and its significant role as a core scaffold for a promising class of therapeutic agents. We will delve into the causal relationships behind its structural behavior, synthetic strategies, and the mechanism of its biological activity, grounding all claims in authoritative scientific literature.

Core Molecular Structure and Physicochemical Properties

This compound is a substituted purine, a class of nitrogen-containing heterocyclic aromatic compounds fundamental to biochemistry. Its structure consists of a pyrimidine ring fused to an imidazole ring, with an amino group substituted at the C8 position.

Nomenclature and Identification

-

IUPAC Name: 9H-purin-8-amine (reflecting the most stable tautomer in the gas phase)

-

Common Name: 8-Aminopurine

-

Synonyms: 1H-Purin-8-amine, 8-Amino-7H-purine, this compound

-

CAS Number: 20296-09-7

Physicochemical Data

The key physicochemical properties of 8-aminopurine are summarized in the table below. It is characterized by a high melting point, indicative of strong intermolecular forces, likely hydrogen bonding, in the solid state. Its predicted pKa suggests it is a weak base.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₅ | Biosynth[1] |

| Molecular Weight | 135.13 g/mol | Biosynth[1] |

| Melting Point | >360 °C | ChemicalBook |

| Boiling Point | 328.2 ± 25.0 °C | Predicted |

| Density | 1.89 ± 0.1 g/cm³ | Predicted |

| pKa | 9.50 ± 0.20 | Predicted |

| Solubility | General solubility in polar organic solvents and aqueous acids. Limited solubility in nonpolar solvents. | Inferred from structure |

Tautomerism: A Critical Determinant of Structure and Function

A crucial aspect of purine chemistry is tautomerism, the phenomenon where a molecule exists in multiple, interconvertible structural isomers. For 8-aminopurine, the position of the hydrogen atom on the imidazole ring nitrogen is variable, leading to two primary tautomers: 9H-purin-8-amine and this compound.

Computational studies have provided critical insight into this equilibrium. While the 9H tautomer is the most stable form in the gas phase, this preference inverts in aqueous solution. In water, the This compound tautomer becomes the more stable and, therefore, the predominant species.[2] This solvent-dependent stability is a key consideration for its biological activity and receptor interactions, which occur in an aqueous physiological environment. The stabilization of the 7H tautomer in polar solvents is influenced by the interactions between the solvent and the specific arrangement of hydrogen bond donors and acceptors in each tautomer.[2]

Synthesis and Chemical Reactivity

General Synthetic Strategy

While numerous methods exist for the synthesis of substituted 8-aminopurines, a common and effective strategy for preparing the parent compound involves the nucleophilic aromatic substitution of an 8-halopurine precursor. The most direct route is the amination of 8-bromopurine or 8-chloropurine.[1][3]

This reaction leverages the electron-deficient nature of the C8 position in the purine ring, which is further activated by the halogen leaving group, making it susceptible to attack by a nucleophile like ammonia.

Workflow: Synthesis via Nucleophilic Substitution

-

Starting Material: 8-Bromopurine or 8-chloropurine.

-

Reagent: Ammonia (typically aqueous or alcoholic ammonia, or liquid ammonia).

-

Conditions: The reaction is typically carried out under pressure in a sealed vessel at elevated temperatures (e.g., 140-160 °C).[4] These conditions are necessary to overcome the aromaticity of the purine ring and facilitate the substitution.

-

Workup: Upon completion, the reaction mixture is cooled, and the product, 8-aminopurine, can be isolated by crystallization, often after pH adjustment to its isoelectric point to minimize solubility.

Chemical Reactivity

The chemical reactivity of 8-aminopurine is governed by the interplay of the two fused heterocyclic rings and the electron-donating amino group.

-

Ring System: The purine ring is generally susceptible to nucleophilic attack at positions 2, 6, and 8.[2] However, the presence of the amino group at C8 deactivates this position towards further nucleophilic substitution.

-

Amino Group: The exocyclic amino group can act as a nucleophile. It can be alkylated or acylated under appropriate conditions.

-

Diazotization: The 8-amino group can be diazotized to form a relatively stable 8-diazopurine zwitterion, which can then be used as an intermediate for introducing other functional groups at the C8 position.[5]

Spectroscopic Characterization

Detailed, high-resolution spectra for the parent 8-aminopurine compound are not widely published. However, some characterization data is available:

-

¹H NMR: A proton magnetic resonance spectrum has been reported to show two characteristic peaks at approximately 3.0 and 4.2 ppm.[1] These distinct peaks are attributed to the presence of different tautomeric forms in solution, consistent with the equilibrium discussed in Section 2.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic stretches for N-H bonds (both in the ring and the exocyclic amino group) typically in the 3100-3500 cm⁻¹ region, C=N and C=C stretching vibrations within the aromatic rings (approx. 1500-1650 cm⁻¹), and various fingerprint region absorptions.

-

Mass Spectrometry: The electron impact (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 135. Fragmentation would likely proceed via pathways common to nitrogen heterocycles, including the loss of HCN (27 Da) from the ring system.

Biological Activity and Therapeutic Applications

The most significant role of the 8-aminopurine scaffold is as a potent inhibitor of Purine Nucleoside Phosphorylase (PNPase) .[6][7] This enzyme is a key component of the purine salvage pathway, where it catabolizes purine nucleosides like inosine and guanosine into their respective bases, hypoxanthine and guanine.

Mechanism of Action

By inhibiting PNPase, 8-aminopurine derivatives cause a "rebalancing" of the purine metabolome.[6] This has two primary consequences:

-

Accumulation of Protective Purines: Levels of the PNPase substrates, inosine and guanosine, increase. Inosine, in particular, has been shown to have tissue-protective, anti-inflammatory, and vasodilatory effects, partly through its interaction with adenosine A₂ receptors.[6]

-

Reduction of Damaging Purines: Levels of the PNPase products, hypoxanthine and guanine, decrease. Hypoxanthine is a substrate for xanthine oxidase, an enzyme that produces reactive oxygen species (ROS) as a byproduct. Reducing hypoxanthine levels can therefore lead to decreased oxidative stress.[6]

Therapeutic Potential

-

Systemic and Pulmonary Hypertension[8]

-

Chronic Kidney Disease[8]

-

Metabolic Syndrome[8]

-

Age-Associated Disorders[8]

The diuretic and natriuretic (sodium excretion) effects of these compounds make them particularly attractive for cardiovascular and renal applications.[6]

Safety and Handling

-

Hazard Identification: 8-Aminopurine is associated with GHS hazard codes H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a foundational molecule whose significance extends beyond its basic chemical properties. Its solvent-dependent tautomerism is a critical feature that dictates its behavior in biological systems. While detailed experimental data for the parent compound is limited, the synthetic strategies are well-understood, and the biological mechanism of its derivatives is an area of active and promising research. As a potent inhibitor of purine nucleoside phosphorylase, the 8-aminopurine scaffold represents a compelling starting point for the development of novel therapeutics aimed at rebalancing the purine metabolome to treat a range of cardiovascular, renal, and age-related diseases.

References

- Melguizo, M., Nogueras, M., & Sanchez, A. (n.d.). A new one-step synthesis of 8-aminopurine nucleoside analogs from 6-(glycosylamino)-5-nitrosopyrimidines. The Journal of Organic Chemistry. [Link]

- Czerminski, R., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993. [Link]

- Long, R. A., Robins, R. K., & Townsend, L. B. (1967). Purine nucleosides. XV. The synthesis of 8-aminoand 8-substituted aminopurine nucleosides. The Journal of Organic Chemistry, 32(9), 2751–2756. [Link]

- Temple, C. Jr., & Smith, B. H. Jr. (n.d.). Preparation of 9-amino-9H-purines. II. 9-amino-6-chloro- 9H-purin-8(7H)-one. The Journal of Organic Chemistry. [Link]

- Holý, A. (2001). Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1103-6. [Link]

- Bessières, M., et al. (2009). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Bioorganic & Medicinal Chemistry Letters, 19(2), 415-7. [Link]

- Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension. [Link]

- Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Journal of Pharmacology and Experimental Therapeutics. [Link]

- King, F. E., & King, T. J. (1947). New potential chemotherapeutic agents. Part VII. Experiments on the synthesis of 8-aminopurines. Journal of the Chemical Society (Resumed), 943. [Link]

- Cresswell, R. M., Strauss, T., & Brown, G. B. (1963). SOME 2-SUBSTITUTED AMINOPURINES AND PURINE ANALOGS. Journal of Medicinal Chemistry, 6, 817-9. [Link]

- Reist, E. J., et al. (1968). The synthesis and reactions of some 8-substituted purine nucleosides. The Journal of Organic Chemistry, 33(4), 1600-3. [Link]

- Jackson, E. K., et al. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. Journal of Pharmacology and Experimental Therapeutics. [Link]

- Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension, 81(12), 2410-2414. [Link]

- Jackson, E. K., et al. (2021). The purine nucleoside phosphorylase inhibitor 8-aminoguanine reduces pain and prevents damage in a rat model of hemorrhagic cystitis. JCI Insight. [Link]

- Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PMC. [Link]

- Povarov, L. S., et al. (2022). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 27(21), 7586. [Link]

- Montgomery, J. A., & Hewson, K. (1957). THE PREPARATION AND REACTIONS OF SOME SIMPLE 2,8-DISUBSTITUTED PURINES AND RELATED DERIVATIVES. Journal of the American Chemical Society. [Link]

- Serrano-Andrés, L., & Merchán, M. (2006). Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry. Proceedings of the National Academy of Sciences, 103(23), 8691-6. [Link]

- Wang, Z., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry. [Link]

- Wikipedia. (n.d.). 2-Aminopurine.

- Huang, J., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. [Link]

- Google Patents. (n.d.). CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof.

- Google Patents. (n.d.). US2832781A - 6-chloropurine.

- Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics.

- Wikipedia. (n.d.). X-ray crystallography.

- Nguyen, T. L., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Liquids, 3(2), 214-245. [Link]

- Crespo-Hernández, C. E., et al. (2008). First Principles Calculations of the Tautomers and p K a Values of 8-Oxoguanine: Implications for Mutagenicity and Repair. The Journal of Physical Chemistry B. [Link]

Sources

- 1. 8-Aminopurine | 20296-09-7 | FA148947 | Biosynth [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jchps.com [jchps.com]

- 7. researchgate.net [researchgate.net]

- 8. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7H-purin-8-amine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7H-purin-8-amine, a crucial tautomer of 8-aminopurine, is an emerging molecule of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed exploration of its synthesis. Furthermore, it delves into the compound's significant biological activities, particularly its role as an inhibitor of purine nucleoside phosphorylase (PNPase), and the therapeutic implications of this mechanism. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this promising purine derivative.

Introduction and Chemical Identity

This compound is a purine base, an isomer of the canonical nucleobase adenine (9H-purin-6-amine). While less common than adenine, 8-aminopurine and its tautomers have garnered considerable attention for their unique biological properties. The nomenclature "this compound" specifies the tautomeric form where the hydrogen atom is located on the nitrogen at position 7 of the purine ring. Computational studies suggest that in aqueous solutions, the 7H tautomer of 8-aminopurine is more stable than the 9H tautomer, a critical consideration for its biological activity and interactions in physiological environments[1].

The Chemical Abstracts Service (CAS) number for the parent compound, 8-aminopurine, is 20296-09-7 [2][3][4].

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. While extensive experimental data for this specific tautomer is not widely published, the following table summarizes the known and predicted properties of 8-aminopurine.

| Property | Value | Source |

| CAS Number | 20296-09-7 | [2][3][4] |

| Molecular Formula | C₅H₅N₅ | [5] |

| Molecular Weight | 135.13 g/mol | [5] |

| Appearance | Expected to be a solid powder. | Inferred |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to have some solubility in water and polar organic solvents. | General amine/purine properties |

| Storage | Store at 10°C - 25°C in a well-closed container. | [5] |

Spectral Data:

-

¹H NMR: The proton magnetic resonance spectrum of 8-aminopurine is expected to show characteristic peaks for the purine ring protons and the amine protons. A supplier notes peaks at 3.0 and 4.2 ppm, which are assigned to the aminopurine tautomers[5]. In a deuterated solvent like DMSO-d₆, the C2-H and C6-H protons would likely appear as singlets in the aromatic region (typically δ 7-9 ppm). The NH₂ protons would appear as a broad singlet, and its chemical shift would be concentration and solvent dependent[6][7][8][9][10].

-

¹³C NMR: The ¹³C NMR spectrum would show five distinct signals for the carbon atoms of the purine ring. The chemical shifts would be influenced by the nitrogen atoms and the amino substituent, with carbons adjacent to nitrogens appearing at lower field[4][11][12][13][14].

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the ring N-H. C=N and C=C stretching vibrations within the purine ring would be observed in the 1500-1680 cm⁻¹ region. N-H bending vibrations are also expected[15][16].

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 135. Fragmentation patterns would likely involve the loss of small molecules such as HCN and NH₃, characteristic of purine rings[17][18][19][20][21].

Synthesis of 8-Aminopurine: A Representative Protocol

The synthesis of 8-aminopurine can be achieved through various routes, with a common strategy involving the conversion of a more readily available 8-substituted purine, such as an 8-halopurine. The following protocol is a representative example based on the amination of an 8-bromopurine derivative, a key intermediate that can be synthesized from commercially available starting materials.

Diagram of Synthetic Pathway:

Sources

- 1. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Improved Synthesis of 8-Bromo-2′-deoxyguanosine (1993) | Peter M. Gannett | 22 Citations [scispace.com]

- 4. rsc.org [rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. rockymountainlabs.com [rockymountainlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Mascot help: Peptide fragmentation [matrixscience.com]

- 19. m.youtube.com [m.youtube.com]

- 20. scispace.com [scispace.com]

- 21. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of 8-Aminopurine Derivatives: A Technical Guide for Drug Discovery

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Purine Scaffold and the Strategic Importance of the C8 Position

In the vast architecture of bioactive molecules, few scaffolds are as fundamental and versatile as the purine ring system. As the core of the nucleobases adenine and guanine, purines are central to the genetic code and cellular energy metabolism.[1] This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry, providing a robust framework for designing molecules that can interact with a wide array of biological targets with high affinity.[2]

While substitutions at various positions of the purine ring have yielded numerous successful therapeutics—from antivirals like acyclovir to kinase inhibitors used in oncology—the C8 position holds unique strategic importance. The 8-position of guanine, in particular, is susceptible to in vivo chemical modifications, including the insertion of an amino group.[3] The introduction of an 8-amino substituent dramatically alters the molecule's electronic and steric properties, unlocking novel biological activities that are distinct from other purine analogs. This guide provides a technical deep-dive into the multifaceted biological activities of 8-aminopurine derivatives, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used to validate their function.

Rebalancing the Purine Metabolome: PNPase Inhibition and Its Systemic Therapeutic Implications

A primary and extensively studied mechanism of action for 8-aminopurine derivatives, particularly 8-aminoguanine, is the inhibition of Purine Nucleoside Phosphorylase (PNPase).[3][4] This enzyme is a critical player in the purine salvage pathway, a metabolic route that recycles purine bases.

Mechanism of Action: A Metabolic Shift

PNPase catalyzes the reversible phosphorolysis of 6-oxypurine nucleosides like inosine and guanosine into their respective bases (hypoxanthine and guanine) and ribose-1-phosphate. 8-aminoguanine acts as a potent inhibitor of PNPase.[5] This inhibition blocks the degradation of inosine and guanosine, leading to their accumulation. Concurrently, it prevents the formation of downstream metabolites, hypoxanthine and xanthine.[3][6]

This "rebalancing" of the purine metabolome is therapeutically significant:

-

Increase in Protective Purines: Inosine and guanosine have tissue-protective, anti-inflammatory, and immunosuppressive properties. Inosine, for instance, can activate adenosine A2A and A2B receptors.[4][6]

-

Decrease in Damaging Purines: Hypoxanthine and xanthine are substrates for xanthine oxidase, an enzyme that produces reactive oxygen species (ROS) as a byproduct. Reducing their levels can mitigate oxidative stress.[3]

Therapeutic Applications

This unique mechanism has positioned 8-aminopurine derivatives as promising candidates for a range of conditions. Animal model studies have demonstrated their beneficial effects in:

-

Cardiovascular and Renal Diseases: 8-aminoguanine and its prodrug, 8-aminoguanosine, trigger potent diuretic (urine volume increase) and natriuretic (sodium excretion) effects, which are beneficial in treating salt-sensitive hypertension.[3][4] This is partly mediated by increased inosine levels activating adenosine A2B receptors, which enhances renal blood flow.[4][7]

-

Sickle Cell Disease (SCD): Patients with SCD exhibit increased PNPase activity. The ability of 8-aminopurines to inhibit this enzyme and rebalance purine metabolism presents a potential treatment strategy.[3]

-

Geroprotective Effects: There is emerging evidence that 8-aminopurines are geroprotective, capable of reversing age-associated pathologies. For example, chronic treatment with 8-aminoguanine was shown to restore normal histology and function in the aged bladders and urethras of rats.[3]

Experimental Protocol: In Vitro PNPase Inhibition Assay

A self-validating system to determine the inhibitory constant (Ki) of a test compound against PNPase is crucial. This protocol is based on spectrophotometrically monitoring the conversion of inosine to hypoxanthine.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate, pH 7.5.

-

Enzyme Stock: Recombinant human PNPase diluted in assay buffer.

-

Substrate Stock: Inosine dissolved in assay buffer across a range of concentrations (e.g., 0-200 µM).

-

Test Compound Stock: 8-aminopurine derivative dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure (96-well UV-transparent plate):

-

To each well, add 100 µL of assay buffer containing a fixed concentration of the test compound (or vehicle control).

-

Add 50 µL of the PNPase enzyme solution and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the inosine substrate solution.

-

Immediately place the plate in a spectrophotometer capable of kinetic reads.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 293 nm (the wavelength where the change between inosine and hypoxanthine is maximal) every 30 seconds for 15-20 minutes.

-

Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve.

-

-

Data Analysis:

-

Plot reaction velocity against substrate concentration for each inhibitor concentration.

-

Determine the inhibition constant (Ki) by fitting the data to the appropriate model of competitive inhibition using software like GraphPad Prism.[5]

-

Table 1: Inhibitory Activity of 8-Aminopurines against PNPase

| Compound | Inhibition Constant (Ki) | Substrate Used | Source |

|---|---|---|---|

| 8-Aminoguanine | 2.8 µM | Inosine | [5] |

| 8-Aminoinosine | 48 µM | Inosine |[5] |

Targeting Cellular Proliferation: 8-Aminopurines in Oncology

The purine scaffold is a cornerstone of kinase inhibitor development, and 8-aminopurine derivatives are emerging as potent anticancer agents through this and other mechanisms.[2]

Kinase Inhibition: A Primary Anticancer Mechanism

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[2] Several purine derivatives have been identified as potent kinase inhibitors.[8][9]

Molecular docking studies suggest that certain 8-amino-substituted purines effectively bind to the ATP-binding pocket of kinases like Aurora kinase, a key regulator of mitosis, thereby inhibiting its function and eradicating cancer cell lines.[8] The broader class of aminopurines has also yielded selective inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a critical driver of the cell cycle, suggesting a promising avenue for designing novel 8-aminopurine derivatives for cancer therapy.[9]

Structure-Activity Relationship (SAR) in Anticancer Derivatives

Systematic chemical modification of the 8-aminopurine scaffold has provided key insights into the structural requirements for potent anticancer activity.[8]

-

Substituents on Linked Moieties: For derivatives with a linked phenyl group, electron-donating groups (e.g., hydroxyl) on the phenyl ring tend to enhance anticancer activity more than electron-withdrawing groups.[8]

-

Heterocyclic Moieties: The incorporation of other heterocyclic systems, such as a benzothiazole moiety, has been shown to result in excellent anticancer activity.[8]

-

Linker Groups: Aliphatic linkers between the purine core and other groups often result in moderate activity, while specific heterocyclic linkers can significantly boost potency.[8]

Experimental Workflow: Cell-Based Cytotoxicity Assay (MTT Assay)

This workflow provides a reliable method for determining the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its cytotoxic potential.

Data Presentation: Anticancer Activity

The results from cytotoxicity assays are best summarized in a table for clear comparison.

Table 2: In Vitro Anticancer Activity of Selected 8-Aminopurine Derivatives

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|

| 8c | Diazenyl-based purine with hydroxyphenyl group | Lung (WI3) | 23.41 ± 3.8 | [8] |

| 8c | Diazenyl-based purine with hydroxyphenyl group | Breast (SKBR3) | 25.11 ± 1.9 | [8] |

| 8b | Diazenyl-based purine derivative | Breast (SKBR3) | 26.16 ± 2.1 | [8] |

| 8d | Diazenyl-based purine derivative | Breast (SKBR3) | 42.96 ± 3.2 |[8] |

Broad-Spectrum Potential: Antiviral and Immunomodulatory Activities

Beyond their effects on host cell enzymes and pathways, 8-aminopurine derivatives and their close structural cousins, 8-azapurines, have shown promise as direct antiviral agents.

Antiviral Properties

Carbocyclic analogues of 2,6-diamino-8-azapurine ribofuranosides have demonstrated significant activity against Herpes Simplex Virus, Type 1 (HSV-1).[10] Furthermore, a carbocyclic analogue of 2,6-diaminopurine riboside was found to be highly active against both HSV-1 and vaccinia virus.[10] The mechanism for many purine-based antivirals involves inhibition of viral DNA or RNA polymerases, and this remains a fertile area of investigation for novel 8-aminopurine derivatives.

Immunomodulatory Effects

The purinergic system is deeply intertwined with immune regulation. As discussed, 8-aminopurines can increase levels of adenosine and guanosine, which have known immunosuppressive and anti-inflammatory effects.[6] This is further supported by findings that other aminopurine analogs can activate cytokine and chemokine secretion through adenosine receptors, highlighting their potential to act as immunomodulators.[11]

Synthesis and Chemical Considerations

The synthesis of 8-aminopurine derivatives is accessible to medicinal chemists. A common and effective strategy involves starting with a purine core that is halogenated at the C8 position (e.g., 8-bromo- or 8-chloropurine). The 8-amino group can then be introduced via nucleophilic aromatic substitution with ammonia or a desired amine.[8] Another established method involves treating 6-amino-5-nitrosopyrimidines with the Vilsmeier reagent (dimethylformamide and phosphorus oxychloride) to directly yield 8-dimethylaminopurines.[12]

Conclusion and Future Directions

8-Aminopurine derivatives represent a versatile and powerful class of bioactive molecules with a rich and expanding pharmacology. Their ability to modulate fundamental biological processes—from rebalancing cellular metabolism via PNPase inhibition to halting cell proliferation through kinase inhibition—gives them significant therapeutic potential across a spectrum of diseases, including cardiovascular, renal, oncologic, and age-related disorders.

The path forward requires a multi-pronged approach. For drug development professionals, the focus will be on optimizing the potency and selectivity of these derivatives for specific targets, such as designing highly selective PNPase or kinase inhibitors to minimize off-target effects. For researchers and scientists, elucidating the full range of their mechanisms, including their antiviral and immunomodulatory activities, will open up new therapeutic avenues. The continued exploration of the structure-activity relationships of this privileged scaffold promises to yield the next generation of innovative purine-based therapeutics.

References

- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). RSC Publishing.

- Jackson, E. K., Tofovic, S. P., Chen, Y., & Birder, L. A. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension.

- Shealy, Y. F., Clayton, J. D., Arnett, G., & Shannon, W. M. (1984). Synthesis and Antiviral Evaluation of Carbocyclic Analogues of Ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 27(5), 670-674.

- Jackson, E. K., Tofovic, S. P., Chen, Y., & Birder, L. A. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension, 10.1161/HYPERTENSIONAHA.124.21726.

- Jackson, E. K., Tofovic, S. P., Chen, Y., & Birder, L. A. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PubMed.

- Jackson, E. K., Tofovic, S. P., Chen, Y., & Birder, L. A. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics.

- Plantevin Krenitsky, V., Delgado, M., Nadolny, L., et al. (2012). Aminopurine based JNK inhibitors for the prevention of ischemia reperfusion injury. Bioorganic & Medicinal Chemistry Letters, 22(3), 1427-1432.

- 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and N

- Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Neg

- Purine Analogues as Kinase Inhibitors: A Review. (n.d.). PubMed.

- Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. (n.d.). IRIS.

- The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2025). Journal of Young Pharmacists.

- Purine P1 receptor-dependent immunostimulatory effects of antiviral acyclic analogues of adenine and 2,6-diaminopurine. (n.d.). PubMed.

- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing.

- A new synthesis of disubstituted 8-aminopurine deriv

Sources

- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 9. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purine P1 receptor-dependent immunostimulatory effects of antiviral acyclic analogues of adenine and 2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new synthesis of disubstituted 8-aminopurine derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Tautomerism and Stability of 7H-purin-8-amine

Introduction

Purine derivatives are fundamental to numerous biological processes, serving as building blocks for nucleic acids and as crucial components of various cofactors.[1] The substitution of the purine core at different positions gives rise to a vast array of molecules with diverse biological activities, including potential therapeutic agents.[2] Among these, 8-substituted purines are of significant interest in medicinal chemistry and drug development, with some derivatives showing promise as kinase inhibitors and others exhibiting important biological activities.[2]

A critical aspect of the chemistry of purine derivatives is tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and the location of double bonds.[3] This dynamic equilibrium can profoundly influence the molecule's chemical properties, including its ability to act as a hydrogen bond donor or acceptor, its aromaticity, and ultimately, its biological function and interaction with target macromolecules.[3][4]

This technical guide provides an in-depth exploration of the tautomerism and stability of a specific purine derivative, 7H-purin-8-amine, also known as 8-aminopurine. We will delve into the structural nuances of its principal tautomers, the factors governing their relative stability, and the experimental and computational methodologies employed to characterize this intricate chemical behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental aspect of purine chemistry.

The Tautomeric Landscape of 8-Aminopurine

8-Aminopurine can exist in several tautomeric forms due to the migration of a proton between the nitrogen atoms of the purine ring system. The most stable and biologically relevant tautomers are the N7H and N9H forms.

The Dominant Tautomers: N7H and N9H

The tautomeric equilibrium between the N7H and N9H forms of 8-aminopurine is a key determinant of its chemical behavior.

-

This compound (N7H tautomer): In this form, the migratory proton resides on the N7 nitrogen of the imidazole ring.

-

9H-purin-8-amine (N9H tautomer): Here, the proton is located on the N9 nitrogen of the imidazole ring.

The relative stability of these two tautomers is not fixed but is highly sensitive to the surrounding environment, particularly the solvent.

Factors Influencing Tautomeric Stability

The delicate balance between the N7H and N9H tautomers of 8-aminopurine is governed by a combination of intrinsic structural factors and extrinsic environmental effects.

Solvent Effects: A Decisive Factor

Solvation plays a pivotal role in determining the predominant tautomeric form of 8-aminopurine.[1][2][5][6]

-

Gas Phase: In the absence of a solvent (gas phase), computational studies consistently show that the N9H tautomer is the most stable form for all aminopurine derivatives, including 8-aminopurine.[1][2]

-

Polar Solvents (e.g., Water): A dramatic shift in tautomeric preference is observed in polar solvents. For 8-aminopurine, in solvents with a dielectric constant (ε) greater than 10, the N7H tautomer becomes more stable than the N9H tautomer .[1][2][5][6] This is a unique characteristic of 8-aminopurine compared to other aminopurines.[1][2][5][6] The increased stability of the N7H tautomer in polar environments is attributed to its larger dipole moment, which allows for more favorable interactions with polar solvent molecules.

Proximity Interactions

The spatial arrangement of the amino group relative to the endocyclic nitrogen atoms influences the molecule's properties and its interaction with the solvent. In 8-aminopurine, the proximity of the amino group to the N7 and N9 positions and the potential for repulsive (NH∙∙∙HN) or attractive (NH∙∙∙N) interactions with neighboring atoms can affect the electron-donating strength and geometry of the amino group, which in turn is influenced by solvation.[1][2][5]

Aromaticity

The distribution of π-electrons within the purine ring system, a property known as aromaticity, also contributes to the relative stability of the tautomers. The amino group at the C8 position generally leads to a decrease in the aromaticity of both the pyrimidine and imidazole rings in all tautomers.[1] However, the stability of the purine tautomers themselves generally increases with increasing aromaticity.[7]

Visualizing the Tautomeric Equilibrium

The equilibrium between the N7H and N9H tautomers of 8-aminopurine in different environments can be visualized as follows:

Caption: Tautomeric equilibrium of 8-aminopurine in gas phase vs. polar solvent.

Quantitative Analysis of Tautomer Stability

Computational studies provide valuable quantitative insights into the relative energies of the 8-aminopurine tautomers.

| Tautomer | Environment | Relative Energy (kcal/mol) | Most Stable Form |

| 9H-purin-8-amine | Gas Phase | 0.0 | Yes |

| This compound | Gas Phase | > 0.0 | No |

| 9H-purin-8-amine | Water | > 0.0 | No |

| This compound | Water | 0.0 | Yes |

Note: The relative energy values are qualitative representations based on the findings that the N9H tautomer is more stable in the gas phase, while the N7H tautomer is more stable in water. Precise energy differences can be found in the cited computational studies.[1]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a thorough investigation of 8-aminopurine tautomerism.

Experimental Protocols

Spectroscopic Analysis

Spectroscopic methods are powerful tools for identifying and quantifying tautomeric forms in solution.

1. UV-Vis Spectroscopy:

-

Principle: Different tautomers will exhibit distinct absorption spectra due to differences in their electronic structures.

-

Protocol:

-

Prepare solutions of 8-aminopurine in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analyze the spectra for shifts in the absorption maxima and changes in the molar absorptivity, which can indicate a shift in the tautomeric equilibrium.

-

Deconvolution of the spectra can be used to estimate the relative populations of the tautomers.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, allowing for the differentiation of tautomers.

-

Protocol:

-

Dissolve 8-aminopurine in deuterated solvents of interest (e.g., D2O, DMSO-d6).

-

Acquire 1H and 13C NMR spectra.

-

Analyze the chemical shifts, particularly of the purine ring protons and carbons, to identify the signals corresponding to the N7H and N9H tautomers.

-

Integration of the respective proton signals can provide a quantitative measure of the tautomer ratio.

-

Computational Workflow

Computational chemistry provides a powerful framework for understanding the intrinsic properties of tautomers and the influence of the environment.

Caption: A typical computational workflow for studying tautomer stability.

Detailed Computational Protocol:

-

Structure Generation: Create the 3D structures of the N7H and N9H tautomers of 8-aminopurine.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory and basis set (e.g., Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set).[7]

-

Frequency Analysis: Conduct frequency calculations to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Solvation Modeling: To study the effect of the solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[1][2][5][6]

-

Energy Calculations in Solution: Perform single-point energy calculations for the optimized geometries in the desired solvent (e.g., water) using the chosen solvation model.

-

Thermodynamic Analysis: Calculate the Gibbs free energies (G) for each tautomer in both the gas phase and in solution. The relative stability is determined by the difference in their free energies (ΔG).

Biological and Drug Development Implications

The tautomeric state of 8-aminopurine and its derivatives is of paramount importance in a biological context. The ability of a molecule to act as a hydrogen bond donor or acceptor is directly dependent on the position of its protons. Therefore, the predominant tautomer in the physiological environment (aqueous solution) will dictate how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket.

For drug development professionals, understanding the tautomeric preferences of a lead compound is crucial for:

-

Structure-Activity Relationship (SAR) Studies: A clear understanding of the active tautomer is essential for rational drug design and optimization.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: The physicochemical properties of the different tautomers (e.g., solubility, lipophilicity) can influence the absorption, distribution, metabolism, and excretion (ADME) of a drug.

-

Target Engagement: The specific tautomeric form present at the site of action will determine the binding mode and affinity for the target protein or nucleic acid.

Recent research has highlighted the potential of 8-aminopurines as promising therapeutic agents, with some derivatives showing diuretic, natriuretic, and glucosuric effects, and potential applications in conditions like salt-sensitive hypertension and age-related diseases.[8] A thorough understanding of their tautomeric behavior will undoubtedly aid in the development of more potent and selective drugs.

Conclusion

The tautomerism of this compound is a fascinating and complex phenomenon with significant implications for its chemical and biological properties. The delicate interplay between the N7H and N9H tautomers, and the profound influence of the solvent environment on their relative stability, underscores the importance of considering this dynamic equilibrium in any study of 8-aminopurine and its derivatives. For researchers in medicinal chemistry and drug development, a comprehensive understanding of tautomerism is not merely an academic exercise but a critical component of the rational design of novel and effective therapeutics. The continued application of advanced spectroscopic and computational methods will further illuminate the intricacies of purine tautomerism and pave the way for new discoveries in this important class of molecules.

References

- Wieczorkiewicz, P. A., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993. [Link]

- Wieczorkiewicz, P. A., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC - PubMed Central - NIH. [Link]

- Wieczorkiewicz, P. A., et al. (2023). (PDF) Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.

- Wieczorkiewicz, P. A., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PubMed. [Link]

- Pyrka, M., et al. (2016). Theoretical study of tautomeric equilibria of 8-azapurine amino forms.

- Szatyłowicz, H., et al. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. PMC - NIH. [Link]

- Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]

- León, I., et al. (2018). Relative stability of the most stable imine (ZI) and amine (A1)...

- Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]

- Pyrka, M., & Maciejczyk, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. PMC. [Link]

- Jackson, E. K., & Tofovic, S. P. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Journal of Pharmacology and Experimental Therapeutics. [Link]

- Stasyuk, O. A., et al. (2012). Effect of the H-bonding on aromaticity of purine tautomers. The Journal of organic chemistry, 77(8), 4035–4045. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of the H-bonding on aromaticity of purine tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 7H-Purin-8-Amine

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 7H-purin-8-amine, an important isomer of adenine. For researchers in medicinal chemistry and drug development, a robust and unambiguous understanding of a molecule's structure is the bedrock of innovation. This document moves beyond mere data reporting, delving into the causality behind experimental choices and presenting self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound

The purine ring is a foundational scaffold in biochemistry, forming the core of nucleic acids, signaling molecules, and coenzymes.[1] this compound, a structural isomer of the canonical nucleobase adenine (which is 6-amino-9H-purine), presents a unique arrangement of atoms that can profoundly alter its biological activity and chemical properties. Its characterization is critical for understanding its potential as a therapeutic agent, a biological probe, or a building block in novel materials.

Spectroscopic analysis provides the definitive toolkit for confirming the identity, purity, and detailed structural features of such molecules. A multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), is not merely best practice—it is essential for generating the unimpeachable data required for publication, patent filings, and regulatory submission. This guide details the principles and field-tested protocols for each of these core techniques.

Molecular Structure and Tautomerism

This compound consists of a pyrimidine ring fused to an imidazole ring, with an amino group at the C8 position. A key consideration for purines is tautomerism, particularly the position of the acidic proton on the imidazole ring. While the 9H tautomer is often more stable for many purine derivatives in biological systems, the 7H tautomer can be prevalent under different conditions or as a result of specific synthetic routes.[2][3] Spectroscopic analysis is the only definitive way to distinguish between these tautomers.

Caption: Chemical structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.[4] Both ¹H and ¹³C NMR are required for a complete structural assignment.

Proton (¹H) NMR Analysis

-

Causality Behind Experimental Choices: ¹H NMR provides a map of all hydrogen atoms. The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) or methanol (CD₃OD) because its hygroscopic nature and hydrogen-bond accepting properties slow the chemical exchange of N-H protons, allowing them to be observed as distinct, often broadened, signals. This is essential for confirming the presence of the amine (-NH₂) and the imidazole N-H protons.

-

Expected Spectral Features: The purine core is aromatic, leading to characteristic downfield shifts for its protons. The chemical shifts provide clues to the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-6 | ~8.1 - 8.3 | Singlet (s) | Proton on the pyrimidine ring. |

| H-2 | ~7.9 - 8.1 | Singlet (s) | Proton on the pyrimidine ring. |

| N₇-H | ~12.0 - 14.0 | Broad Singlet (br s) | Imidazole proton. Its broadness is due to quadrupolar coupling and exchange. |

| C₈-NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) | Amine protons. Integrates to 2H. Position can vary based on concentration and temperature. |

-

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.[5]

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

Data Processing: Fourier transform the raw data. Apply phase and baseline corrections. Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Integrate all signals.

-

Carbon (¹³C) NMR Analysis

-

Causality Behind Experimental Choices: While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone of the molecule.[6] It is particularly useful for identifying quaternary carbons (those without attached protons), which are invisible in ¹H NMR. A proton-decoupled experiment is standard, which simplifies the spectrum by collapsing all carbon signals into singlets.

-

Expected Spectral Features: The carbons of the heterocyclic rings appear in the aromatic region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C-8 | ~155 - 160 | Carbon bearing the amino group; significantly downfield. |

| C-4 | ~152 - 156 | Quaternary carbon at the ring junction. |

| C-6 | ~148 - 152 | CH carbon in the pyrimidine ring. |

| C-2 | ~140 - 145 | CH carbon in the pyrimidine ring. |

| C-5 | ~115 - 120 | Quaternary carbon at the ring junction. |

-

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[7]

-

-

Data Processing: Fourier transform, phase, and baseline correct the spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Caption: Standard experimental workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

-

Causality Behind Experimental Choices: For this compound, FTIR serves as a crucial confirmation of the N-H bonds (both in the amine and the imidazole ring) and the aromatic C=N and C=C bonds. The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.[9] Attenuated Total Reflectance (ATR) is often the preferred sampling method over KBr pellets as it requires minimal sample preparation and avoids potential interactions with the KBr matrix.

-

Expected Spectral Features: The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3450 - 3250 (two bands) | Medium, Sharp | Asymmetric and symmetric stretches of the primary -NH₂ group.[10] |

| N-H Stretch (Imidazole) | 3200 - 2800 | Broad, Medium | Often overlaps with C-H stretches. |

| N-H Bend (Amine) | 1660 - 1580 | Strong | Scissoring vibration, confirms the primary amine.[9] |

| C=N / C=C Stretch | 1600 - 1450 | Strong to Medium | Aromatic ring stretching vibrations.[11] |

| C-N Stretch | 1340 - 1250 | Strong | Aromatic amine C-N stretch.[9] |

-

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a modern FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software. Identify and label the major absorption peaks.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals.[12] For conjugated aromatic systems like purines, this technique is highly informative.

-

Causality Behind Experimental Choices: The purine ring possesses a chromophore that absorbs strongly in the UV region. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic properties. This makes UV-Vis an excellent tool for quantitative analysis via the Beer-Lambert Law and for monitoring reactions or purity. The choice of solvent is important, as polarity can influence the λ_max. Ethanol or a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) are common choices.

-

Expected Spectral Features: Purine and its derivatives typically exhibit a strong absorption band.

| Parameter | Expected Value | Notes |

| λ_max | ~260 - 275 nm | The exact maximum depends on the solvent and pH.[13][14] |

| Molar Absorptivity (ε) | ~8,000 - 15,000 L mol⁻¹ cm⁻¹ | Indicates a strong π → π* transition. |

-

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or pH 7.4 buffer).

-

Perform a serial dilution to create a working solution with an expected absorbance between 0.2 and 0.8 AU (e.g., ~5-10 µg/mL).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill two matched quartz cuvettes with the solvent. Place one in the sample path and one in the reference path. Run a baseline correction (autozero) across the desired wavelength range (e.g., 400 nm to 200 nm).

-

Replace the solvent in the sample cuvette with the analyte solution.

-

Scan the spectrum and record the absorbance, identifying the λ_max.[15]

-

-

Data Processing: If performing quantitative analysis, measure the absorbance at λ_max for several concentrations to generate a calibration curve.

-

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.[16]

-

Causality Behind Experimental Choices: "Soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are chosen to minimize in-source fragmentation and preserve the molecular ion. ESI is particularly well-suited for polar molecules like purines. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is critical for determining the exact mass, which allows for the unambiguous calculation of the molecular formula.

-

Expected Spectral Features:

-

Molecular Ion: The primary goal is to observe the protonated molecule, [M+H]⁺. For C₅H₅N₅, the monoisotopic mass is 135.0596 Da. Therefore, the expected exact mass for the [M+H]⁺ ion is 136.0674 Da.[17]

-

Fragmentation: While soft ionization minimizes fragmentation, some can be induced in the collision cell (MS/MS). The fragmentation of the purine ring is a well-studied process and provides structural validation. The weakest bonds, particularly within the imidazole ring, tend to cleave first.[18]

-

| m/z (Mass-to-Charge Ratio) | Proposed Identity | Notes |

| 136.0674 | [C₅H₅N₅+H]⁺ | Protonated molecular ion (base peak). |

| 109.0514 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring. |

| 94.0459 | [M+H - NCNH₂]⁺ | Loss of cyanamide, a characteristic purine fragmentation. |

-

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Use an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

-

If MS/MS is desired, select the [M+H]⁺ ion (m/z 136.1) as the precursor and apply collision energy to induce fragmentation.

-

-

Data Processing: Analyze the spectrum to find the exact mass of the parent ion and compare it to the theoretical mass. If MS/MS was performed, analyze the daughter ions to map the fragmentation pathway.

-

Caption: A simplified fragmentation pathway for this compound in MS/MS.

Conclusion: An Integrated Approach to Structural Verification

No single spectroscopic technique can provide a complete structural picture. The true power of this analytical workflow lies in the integration of complementary data.

-

MS confirms the molecular formula (C₅H₅N₅).

-

FTIR confirms the presence of key functional groups (-NH₂ and N-H).

-

¹H and ¹³C NMR provide the precise atomic connectivity, distinguishing this isomer from all others.

-

UV-Vis confirms the conjugated aromatic system and provides a robust method for quantification.

Together, these techniques provide a self-validating system that delivers an unambiguous and defensible structural assignment of this compound. For professionals in drug discovery and development, mastering this integrated spectroscopic approach is fundamental to accelerating research and ensuring the quality and integrity of their work.

References

- AIP Publishing. (2013). Vibrational spectra of adenine molecules in Kr, Ar, and Ne matrices.

- ACS Publications. (n.d.). Molecular Structure and Infrared Spectra of Adenine. Experimental Matrix Isolation and Density Functional Theory Study of Adenine 15N Isotopomers. The Journal of Physical Chemistry.

- PubMed. (2010). Absorption spectroscopy of adenine, 9-methyladenine, and 2-aminopurine in helium nanodroplets.

- ACS Publications. (n.d.). Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with 5-Nitrosalicylic Acid and 1,5-Diaminonaphtalene.

- The Royal Society of Chemistry. (n.d.). Supplementary Data.

- ACS Publications. (n.d.). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society.

- ResearchGate. (n.d.). UV-VIS spectra of compound 8 at different concentrations.

- Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- ACS Publications. (n.d.). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Chem LibreTexts. (2022). 13C NMR Spectroscopy.

- MDPI. (n.d.). How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis.

- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

- MDPI. (n.d.). Special Issue: Purine and Its Derivatives.

- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Food Research. (2024). Development of FTIR Spectroscopy and multivariate calibration for authentication beef meatballs from pork meat.

- ResearchGate. (n.d.). 1H NMR (A) and 13C NMR (B) spectra of the Me6-MP derivative.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. mdpi.com [mdpi.com]

- 13. Absorption spectroscopy of adenine, 9-methyladenine, and 2-aminopurine in helium nanodroplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Emerging Role of 7H-Purin-8-Amine and its Derivatives in Cellular Signaling: A Technical Guide for Researchers

Abstract

The purine salvage pathway, a critical component of nucleotide metabolism, has emerged as a significant modulator of cellular signaling and a promising target for therapeutic intervention. Within this intricate network, the family of 8-aminopurines, derivatives of the parent compound 7H-purin-8-amine, has garnered considerable attention for its potent and nuanced effects on cellular function. This technical guide provides an in-depth exploration of this compound and its key derivatives, with a primary focus on their role as inhibitors of purine nucleoside phosphorylase (PNPase) and the subsequent impact on cellular signaling cascades. We will delve into the mechanism of action, downstream signaling consequences, therapeutic potential, and detailed experimental protocols for studying these fascinating molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of 8-aminopurines.

Introduction to this compound and the 8-Aminopurine Family

This compound, also known as 8-aminopurine, is a purine base analog. While the parent compound itself is a subject of research, its derivatives, particularly 8-aminoguanine, have been identified as endogenous and pharmacologically active molecules with significant therapeutic promise.[1][2][3] These compounds are emerging as a new class of agents with beneficial effects in a range of pathophysiological conditions, including cardiovascular and renal diseases.[2][3]

Physicochemical Properties of 7H-Purine

To understand the behavior of its derivatives, it is essential to first characterize the foundational molecule. Purine itself is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring.

| Property | Value | Source |

| IUPAC Name | 7H-purine | [4] |

| Molecular Formula | C₅H₄N₄ | [4] |

| Molecular Weight | 120.11 g/mol | [4] |

| Melting Point | 214 °C | [4] |

| Solubility in Water | 500.0 mg/mL | [4] |

| LogP | -0.37 | [4] |

Note: Data for the parent purine molecule is provided as a reference for the general class of compounds.

The Central Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNPase)

The primary mechanism through which 8-aminopurines exert their biological effects is the inhibition of purine nucleoside phosphorylase (PNPase).[1][2] PNPase is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.

Rebalancing the Purine Metabolome

By inhibiting PNPase, 8-aminopurines induce a significant shift in the balance of purine metabolites. This "rebalancing" of the purine metabolome is characterized by:

-

An increase in "protective" purines: The substrates of PNPase, primarily inosine and guanosine, accumulate within the cell and in the extracellular space.[1][2]

-

A decrease in "damaging" purines: The products of PNPase activity, hypoxanthine and guanine, are reduced.[1][2]

This alteration of the purine landscape has profound implications for cellular signaling, as both the accumulated substrates and the depleted products are biologically active molecules.

Comparative Inhibitory Potency of 8-Aminopurine Derivatives

Different 8-aminopurine derivatives exhibit varying potencies for PNPase inhibition. This allows for a nuanced approach to therapeutic development, where the desired level of PNPase inhibition can be tailored.

| Compound | Ki (μmol/L) | Potency Order | Source |

| 8-Aminoguanine | 2.8 | 1 | [2] |

| 8-Aminohypoxanthine | - | 2 | [5] |

| 8-Aminoinosine | - | 2 | [5] |

Note: A lower Ki value indicates a higher binding affinity and thus greater inhibitory potency.

Downstream Cellular Signaling Cascades

The PNPase-mediated shift in purine metabolite concentrations triggers a cascade of downstream signaling events, primarily through the activation of adenosine receptors.

The Role of Inosine and Adenosine A2B Receptor Activation

The accumulation of inosine is a key consequence of PNPase inhibition by 8-aminopurines. Inosine has been shown to activate adenosine receptors, particularly the A2B receptor.[2][6] Activation of the A2B receptor, a G-protein coupled receptor, initiates a signaling cascade that has significant physiological effects, especially in the cardiovascular and renal systems.

Signaling Pathway of 8-Aminopurine Action

The following diagram illustrates the signaling pathway initiated by 8-aminopurines.

Figure 1: Signaling pathway of 8-aminopurines.

Therapeutic Potential in Cellular Signaling

The unique mechanism of action of 8-aminopurines has positioned them as promising therapeutic agents for a variety of diseases.

Cardiovascular and Renal Diseases

Chronic treatment with 8-aminoguanine has been shown to attenuate hypertension, prevent strokes, and increase lifespan in animal models of salt-sensitive hypertension.[3] Furthermore, 8-aminoguanosine has demonstrated efficacy in retarding the progression of pulmonary hypertension and mitigating anemia and organ damage in sickle cell disease models.[3] The diuretic, natriuretic, and glucosuric effects of 8-aminopurines, mediated by increased renal medullary blood flow, underscore their potential in treating renal disorders.[2][3]

Metabolic Syndrome and Age-Associated Disorders

In a preclinical model of metabolic syndrome, 8-aminoguanine was found to lower blood pressure, improve diabetes, and reduce organ damage.[7] These beneficial effects are likely mediated by the rebalancing of the purine metabolome and a reduction in pro-inflammatory cytokines like IL-1β.[7] There is also emerging evidence that 8-aminopurines may be geroprotective, with studies showing reversal of age-associated lower urinary tract dysfunction.[1]

Experimental Protocols for Studying 8-Aminopurines

To facilitate further research in this exciting field, we provide detailed methodologies for key experiments.

Protocol 1: In Vitro PNPase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of 8-aminopurine derivatives on PNPase activity.

Workflow Diagram:

Figure 2: Workflow for the in vitro PNPase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human PNPase in phosphate buffer.

-

Prepare a stock solution of inosine (substrate) in phosphate buffer.

-

Prepare serial dilutions of the 8-aminopurine test compound in DMSO.

-

Prepare a working solution of xanthine oxidase in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 50 µL of phosphate buffer.

-

Add 10 µL of the 8-aminopurine test compound dilutions to the test wells. Add 10 µL of DMSO to the control wells.

-

Add 20 µL of the PNPase enzyme solution to the control and test wells. Add 20 µL of phosphate buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Add 20 µL of the xanthine oxidase solution to all wells.

-

Initiate the reaction by adding 100 µL of the inosine substrate solution to all wells.

-

Immediately measure the absorbance at 295 nm (A₀) using a microplate reader.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance again at 295 nm (A₃₀).

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA = A₃₀ - A₀) for each well.

-

Calculate the percentage of PNPase inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (ΔA_test / ΔA_control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Protocol 2: Quantification of Intracellular Purine Metabolites by UPLC-MS/MS

This protocol outlines a method for the extraction and quantification of inosine and guanosine from cell lysates.

Workflow Diagram:

Figure 3: Workflow for UPLC-MS/MS analysis of purine metabolites.

Step-by-Step Methodology:

-

Sample Preparation:

-

Culture cells to the desired density and treat with the 8-aminopurine compound or vehicle control for the desired time.

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-